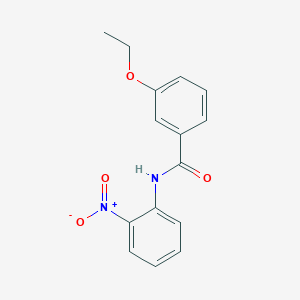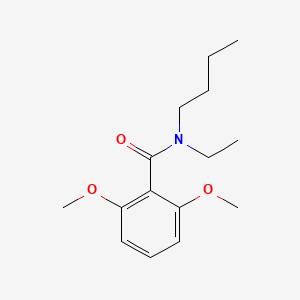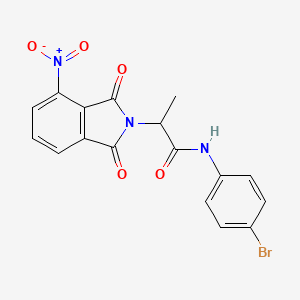
N-butyl-N-ethyl-2-phenoxypropanamide
描述
N-butyl-N-ethyl-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a propanamide backbone, with butyl and ethyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-2-phenoxypropanamide can be achieved through the amidation of 2-phenoxypropanoic acid with N-butyl-N-ethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of microreactors can improve the control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve the use of biocatalysts, such as lipases, to promote the amidation reaction under milder conditions, aligning with green chemistry principles .
化学反应分析
Types of Reactions
N-butyl-N-ethyl-2-phenoxypropanamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-phenoxypropanoic acid and N-butyl-N-ethylamine.
Oxidation: The phenoxy group can be oxidized to form corresponding phenolic derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: 2-phenoxypropanoic acid and N-butyl-N-ethylamine.
Oxidation: Phenolic derivatives of this compound.
Substitution: Substituted phenoxypropanamide derivatives.
科学研究应用
N-butyl-N-ethyl-2-phenoxypropanamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a model substrate in enzymatic studies, particularly those involving amide bond formation and hydrolysis.
Industry: Used in the formulation of specialty chemicals, including surfactants and lubricants.
作用机制
The mechanism of action of N-butyl-N-ethyl-2-phenoxypropanamide involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate for amide-hydrolyzing enzymes, leading to the cleavage of the amide bond. The phenoxy group may also interact with various receptors or enzymes, influencing biological pathways .
相似化合物的比较
Similar Compounds
N-butyl-N-ethyl-2-phenoxyacetamide: Similar structure but with an acetamide backbone.
N-butyl-N-ethyl-2-phenoxybutanamide: Similar structure but with a butanamide backbone.
N-butyl-N-ethyl-2-phenoxybenzamide: Similar structure but with a benzamide backbone.
Uniqueness
N-butyl-N-ethyl-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the phenoxy group enhances its reactivity in electrophilic aromatic substitution reactions, while the butyl and ethyl groups attached to the nitrogen atom influence its solubility and stability.
属性
IUPAC Name |
N-butyl-N-ethyl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-6-12-16(5-2)15(17)13(3)18-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNXTEXRSNIOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C(C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine](/img/structure/B3978006.png)
![N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B3978015.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978042.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B3978058.png)


![3-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B3978067.png)
![1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol](/img/structure/B3978078.png)
![N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine](/img/structure/B3978084.png)
![ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3978092.png)
![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE](/img/structure/B3978100.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B3978112.png)
